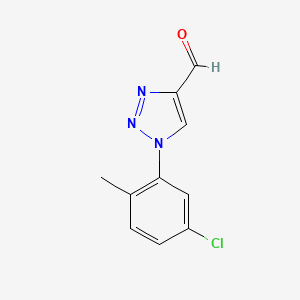

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Vue d'ensemble

Description

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in oncology and inflammation-related diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has demonstrated that triazole derivatives exhibit a range of biological activities including:

- Anticancer properties

- Anti-inflammatory effects

- Antimicrobial activity

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For example, derivatives containing the triazole ring have shown significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating potent antiproliferative activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT116 | 0.43 |

| 4 | Eca109 | 2.70 |

| 5 | MCF-7 | 4.76 |

These compounds were noted for their ability to induce apoptosis and inhibit cell migration, suggesting they may interfere with cancer progression mechanisms .

The proposed mechanisms by which these compounds exert their anticancer effects include:

- Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

- Activation of apoptotic pathways, particularly through caspase activation.

- Disruption of cell cycle progression, often arresting cells in the G1 phase .

Anti-inflammatory Properties

Triazole derivatives have also been recognized for their anti-inflammatory effects. Studies indicate that these compounds can inhibit cytokine production, which plays a critical role in inflammatory processes. This inhibition suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Case Study 1: Antiproliferative Effects in Cancer Cells

In a comparative study, various triazole derivatives were synthesized and evaluated against multiple cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than established chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: In Vivo Efficacy

Another study explored the in vivo effects of a triazole derivative on tumor growth in animal models. The results indicated substantial tumor reduction without observable toxicity to normal tissues, supporting the compound's selective action against cancer cells .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of triazole compounds exhibit significant activity against various bacterial and fungal strains. For instance, a study published in Molecules highlighted the effectiveness of triazole derivatives against resistant strains of bacteria, indicating potential for development as new antibiotics .

Anticancer Properties

Research has also indicated that 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits cytotoxic effects on cancer cell lines. A case study involving human cancer cell lines showed that the compound induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests a promising avenue for cancer treatment development.

Fungicides

In agriculture, compounds similar to this compound are explored as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases. Field trials have shown that these compounds can effectively reduce the incidence of fungal infections in various crops .

Plant Growth Regulators

Additionally, there is evidence suggesting that triazole derivatives can act as plant growth regulators. They may influence growth patterns and enhance resistance to environmental stressors, contributing to improved crop yields .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

1-(5-chloro-2-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUFXACSWJWZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.